1-[1-(4-Oxo-4-phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O4/c21-20(22,23)13-26-18(29)12-25(19(26)30)15-8-10-24(11-9-15)17(28)7-6-16(27)14-4-2-1-3-5-14/h1-5,15H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBNFWLCNISSDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)CCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1-(4-Oxo-4-phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects.
The compound's molecular formula is with a molecular weight of 383.4 g/mol. Its structure includes an imidazolidine core which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O4 |
| Molecular Weight | 383.4 g/mol |
| Structure | Imidazolidine core with phenyl and trifluoroethyl substituents |
Synthesis
The synthesis of imidazolidine derivatives has been explored extensively. For instance, a study synthesized various imidazolidine-2,4-dione derivatives and evaluated their effects on bacterial virulence factors. The synthesis typically involves reactions between isocyanates and amines to form the desired imidazolidine structure .
Antibacterial Activity
Recent studies have demonstrated that imidazolidine derivatives exhibit significant antibacterial properties. Specifically, compounds derived from imidazolidine-2,4-dione have shown efficacy against Pseudomonas aeruginosa, inhibiting key virulence factors such as protease and hemolysin production. For example:
- Complete inhibition of protease enzyme activity was observed in certain derivatives at concentrations as low as 0.5 mg/ml.
- Hemolysin production was also significantly reduced at similar concentrations .
Antiparasitic Activity
The compound's potential against Plasmodium falciparum, the causative agent of malaria, has been investigated. Several derivatives were evaluated for their antiplasmodial activity, with IC50 values ranging from 0.310 to 0.099 μM against different strains of the parasite. Notably, these compounds exhibited minimal hemolysis in human erythrocytes, indicating a favorable safety profile .
Immunomodulatory Effects
Another area of research focuses on the immunomodulatory effects of imidazolidine derivatives. A study highlighted that certain derivatives acted as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a target in autoimmune diseases. The most potent inhibitor demonstrated an IC50 value between 2.85 and 6.95 μM, suggesting potential therapeutic applications in managing autoimmune conditions .
Case Studies
- Study on Bacterial Virulence : A set of novel imidazolidine derivatives was synthesized and tested for their ability to inhibit virulence factors in Pseudomonas aeruginosa. The results indicated that specific compounds could effectively disrupt bacterial pathogenicity by targeting protease production.
- Antimalarial Research : In another study, various substituted aryl-piperazine derivatives were tested against chloroquine-resistant strains of Plasmodium falciparum. The findings suggested that structural modifications could enhance antiplasmodial activity while maintaining low toxicity to human cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound is compared below with three structurally related derivatives (Table 1), highlighting key differences in substituents, molecular properties, and inferred biological activities.
Key Observations
Impact of Aromatic Substituents: The 4-oxo-4-phenylbutanoyl group in the target compound likely enhances hydrophobic interactions compared to the indol-1-yl acetyl group in its analog . Compound 25 () replaces the imidazolidine-dione core with a benzodiazol ring, achieving high OGG1 inhibition (IC₅₀ = 12 nM). This suggests that the benzodiazol scaffold is critical for potency in this enzyme class .
Role of Trifluoroethyl vs. Halogenated Groups :
- The trifluoroethyl substituent in the target compound and its indole analog improves metabolic stability compared to the iodophenyl group in compound 23. However, the latter’s iodine atom may enhance binding affinity through van der Waals interactions in hydrophobic enzyme pockets .
Piperidine/Piperazine Derivatives :
- The target compound’s piperidine ring provides a balance of flexibility and steric bulk, whereas RTC6 () uses a methylpiperazine group, which introduces basicity and solubility advantages. Piperazine derivatives like RTC6 are often optimized for CNS penetration due to their reduced molecular weight .
Q & A
Q. How can the synthetic yield and purity of the compound be optimized in laboratory-scale synthesis?
Q. What analytical techniques are critical for confirming the compound’s structural identity?
Methodological Answer: A multi-technique approach is essential:
- FT-IR : Confirm carbonyl stretches (e.g., 1674 cm⁻¹ for amide C=O, 1731 cm⁻¹ for imidazolidine-dione C=O) and trifluoroethyl C-F vibrations (~1150–1250 cm⁻¹) .
- NMR : Use //-NMR to resolve piperidine/imidazolidine protons, phenyl environments, and trifluoroethyl signals. For example, -NMR can distinguish CF₃ groups at ~-60 to -70 ppm .
- HPLC-MS : Validate molecular weight (e.g., using ’s methanol/buffer mobile phase) and assess purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the compound’s pharmacological potential?
Methodological Answer:
- Core Modifications : Synthesize analogs with variations in the piperidine-4-one (e.g., substituents at the 4-oxo position) or imidazolidine-dione ring (e.g., replacing trifluoroethyl with other halogens) .
- Biological Assays : Test analogs against targets like proteases or kinases, using assays such as:
Q. How can contradictions in spectral data during characterization be resolved?
Methodological Answer:
- Dynamic NMR : Resolve conformational isomerism in piperidine rings (e.g., chair-flip dynamics) by variable-temperature -NMR .
- 2D Techniques : Use HSQC/HMBC to assign overlapping signals (e.g., distinguishing imidazolidine NH from aromatic protons) .
- Crystallography : Obtain single-crystal X-ray data (as in for piperidine derivatives) to confirm stereochemistry and hydrogen-bonding networks .
Q. What computational strategies predict the compound’s metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate:
- Metabolic Sites: CYP450-mediated oxidation of the phenylbutanoyl group.
- Toxicity Risks: Screen for hepatotoxicity via structural alerts (e.g., trifluoroethyl groups) .
- QSAR Modeling : Corrogate Hammett σ values () with electronic effects of substituents on activity .
Q. How can reaction intermediates be stabilized during multi-step synthesis?
Methodological Answer:
- Protecting Groups : Use Boc for piperidine amines ( ) or acetyl for hydroxyl groups to prevent side reactions .
- Low-Temperature Reactions : Conduct ketone reductions (e.g., NaBH₄ at 0°C) to minimize decomposition .
- In Situ Monitoring : Employ flow chemistry (as in ) to control exothermic steps and improve reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
